Benzene, 1-(1,1-difluoroethoxy)-4-nitro-
Description
The compound "Benzene, 1-(1,1-difluoroethoxy)-4-nitro-" features a benzene ring substituted with a nitro group (-NO₂) at the para position and a 1,1-difluoroethoxy (-OCHF₂) group at the ortho position. The 1,1-difluoroethoxy group introduces strong electron-withdrawing effects due to fluorine's electronegativity, which likely enhances the nitro group's reactivity and influences physical properties such as boiling point and solubility.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(1,1-difluoroethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-8(9,10)14-7-4-2-6(3-5-7)11(12)13/h2-5H,1H3 |
InChI Key |
NEVQKUFWOSGLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups : The 1,1-difluoroethoxy group (-OCHF₂) is more electron-withdrawing than ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) due to fluorine's inductive effect. This increases the nitro group's electrophilicity, making the compound more reactive in substitution reactions compared to its methoxy analog .
Physical Properties
- Boiling Points : Ethoxy and methoxy derivatives generally exhibit lower boiling points than halogenated analogs. For example, 1-bromo-4-ethoxybenzene has a boiling point of ~211°C , while the trifluoroethoxy derivative (269.61 g/mol) likely has a higher boiling point due to increased molecular weight and polarity .
- Solubility : Nitro groups enhance solubility in polar solvents, but fluorinated or chlorinated substituents may reduce aqueous solubility due to hydrophobic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
